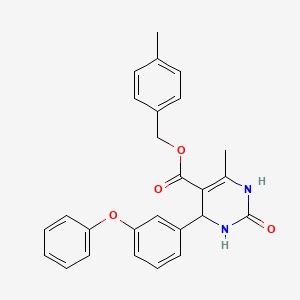
4-Methylbenzyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura central de tetrahidropirimidina, seguida de la introducción de los grupos fenoxifenil y metilbencilo. Los reactivos comunes utilizados en estas reacciones incluyen varios ácidos, bases y disolventes para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo del progreso de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente son cruciales para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados.
Aplicaciones Científicas De Investigación
El 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas involucrados son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tetrahidropirimidina con diferentes sustituyentes. Algunos ejemplos incluyen:
- 6-Metil-2-oxo-4-(3-metoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo
- 6-Metil-2-oxo-4-(3-clorofenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo
Singularidad
Lo que diferencia al 6-Metil-2-oxo-4-(3-fenoxifenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de 4-metilbencilo es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H24N2O4 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H24N2O4/c1-17-11-13-19(14-12-17)16-31-25(29)23-18(2)27-26(30)28-24(23)20-7-6-10-22(15-20)32-21-8-4-3-5-9-21/h3-15,24H,16H2,1-2H3,(H2,27,28,30) |
Clave InChI |
SLHUCIDDZHKHHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















